molecular formula C8H15NO2 B1582003 Ethyl 3-(azetidin-1-yl)propanoate CAS No. 7730-42-9

Ethyl 3-(azetidin-1-yl)propanoate

Cat. No.: B1582003
CAS No.: 7730-42-9
M. Wt: 157.21 g/mol
InChI Key: JHEBCRMYKMBVBX-UHFFFAOYSA-N
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Description

Ethyl 3-(azetidin-1-yl)propanoate is a chemical compound with the molecular formula C8H15NO2 It is an ester derivative containing an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(azetidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with azetidine in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic addition of azetidine to the acrylate, forming the desired ester product.

Another method involves the use of ethyl 3-bromopropanoate as a starting material. This compound can be reacted with azetidine in the presence of a suitable base, such as potassium carbonate, to yield this compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ester group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions. These reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted azetidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(azetidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and azetidines.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-1-yl)propanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and azetidine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(azetidin-1-yl)propanoate can be compared with other similar compounds, such as:

    Ethyl 3-(pyrrolidin-1-yl)propanoate: This compound contains a pyrrolidine ring instead of an azetidine ring. The larger ring size can affect the compound’s reactivity and biological activity.

    Ethyl 3-(piperidin-1-yl)propanoate: This compound contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The increased ring size can lead to different chemical and biological properties.

This compound is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties compared to larger ring systems.

Properties

IUPAC Name

ethyl 3-(azetidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)4-7-9-5-3-6-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEBCRMYKMBVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064786
Record name Ethyl 3-(azetidin-1-yl)propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7730-42-9
Record name Ethyl 1-azetidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7730-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinepropanoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azetidinepropanoic acid, ethyl ester
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Record name Ethyl 3-(azetidin-1-yl)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(1-azetidinyl)propionate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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